N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a chemical compound with the molecular formula and a molecular weight of 371.5 g/mol. This compound is classified under the category of amides due to the presence of an amide functional group in its structure. It is recognized by its CAS number 955793-06-3, which facilitates its identification in various chemical databases and literature.
The synthesis of N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves several steps that include the formation of the tetrahydroquinoline moiety followed by the coupling with cyclohexyl and ethylenediamine derivatives. The general synthetic route can be summarized as follows:
The molecular structure of N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can be represented using various structural formulas:
CCCN1CCCc2cc(CCNC(=O)C(=O)NC3CCCCC3)ccc21
This indicates a complex structure featuring a cyclohexyl group and a tetrahydroquinoline moiety linked via an ethylene chain.
N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide may undergo various chemical reactions typical for amides:
While detailed physical properties such as boiling point and melting point are not readily available for N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, some general properties can be inferred:
These properties are crucial for understanding its behavior in various chemical environments and applications.
N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has potential applications in scientific research:
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4